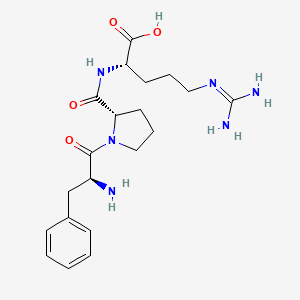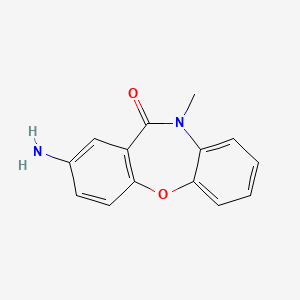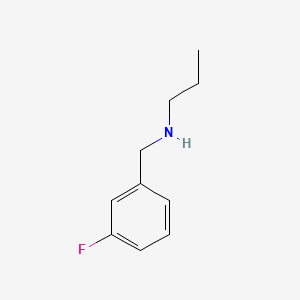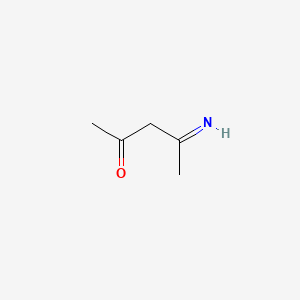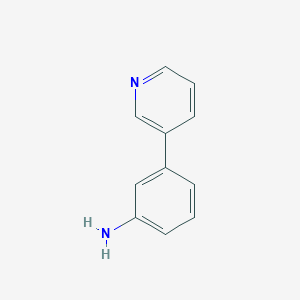
3-(Pyridin-3-yl)benzenamine
Übersicht
Beschreibung
3-(Pyridin-3-yl)benzenamine, also known as 3-Pyridylbenzenamine, is an important organic compound used in various scientific applications. It is a colorless, crystalline solid with a molecular weight of 159.19 g/mol. It is an aromatic amine, with a pyridine ring attached to the benzene ring. It is also known as 3-Pyridylbenzenamine, or 3-PBA. This compound has a wide range of uses in research, including synthesis methods, biochemical and physiological effects, and applications in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 3-(Pyridin-3-yl)benzenamine is utilized in the synthesis of novel Schiff bases with potential anticonvulsant properties. These bases have been characterized using FT-IR, 1H-NMR spectroscopy, and elemental analysis, showing protection against seizures in various models (Pandey & Srivastava, 2011).
- The compound is also involved in the synthesis of Nilotinib, a highly selective inhibitor of tyrosine kinase, highlighting its role in pharmaceutical applications (Yu Yankun et al., 2011).
Corrosion Inhibition
- Schiff bases derived from this compound show effective corrosion inhibition behavior on mild steel in acidic medium. This is confirmed through gravimetric, electrochemical measurements, and simulations (Murmu et al., 2019).
Luminescence and Multi-Stimuli-Responsive Properties
- Certain pyridyl substituted derivatives of this compound exhibit luminescent and multi-stimuli-responsive properties. These compounds demonstrate potential in applications like sensors and displays (Srivastava et al., 2017).
Antimicrobial and Antifungal Activities
- Derivatives of this compound have been synthesized and tested for their antimicrobial and antifungal activities, showing effectiveness against various pathogens. This indicates its potential in developing new antimicrobial agents (Malhotra et al., 2012), (Mallemula et al., 2015).
Coordination Chemistry
- The compound is used in the synthesis of coordination polymers and complexes with lanthanide ions, demonstrating its versatility in coordination chemistry and potential for creating luminescent materials (Hou et al., 2013).
Novel Frameworks and Complexes
- This compound is instrumental in constructing novel 63-nets frameworks with unique topological and luminescent properties, useful in materials science (Qi et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-pyridin-3-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJQJGKMRLQBJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332668 | |
| Record name | 3-(pyridin-3-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57976-57-5 | |
| Record name | 3-(pyridin-3-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1331060.png)



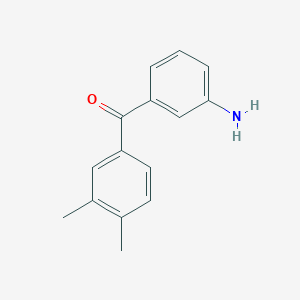

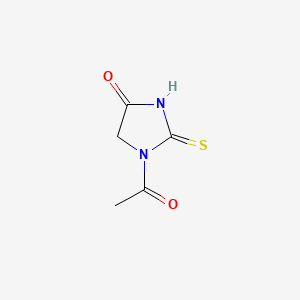
![(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1331079.png)
